N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide KBH-A42 is a histone deacetylase inhibitor.
Brand Name: Vulcanchem
CAS No.: 798543-50-7
VCID: VC0531629
InChI: InChI=1S/C17H22N2O3/c20-16(18-22)11-10-15-9-5-13-19(17(15)21)12-4-8-14-6-2-1-3-7-14/h1-3,6-7,9,22H,4-5,8,10-13H2,(H,18,20)
SMILES: C1CN(C(=O)C(=C1)CCC(=O)NO)CCCC2=CC=CC=C2
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide

CAS No.: 798543-50-7

Inhibitors

VCID: VC0531629

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide - 798543-50-7

CAS No. 798543-50-7
Product Name N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name N-hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide
Standard InChI InChI=1S/C17H22N2O3/c20-16(18-22)11-10-15-9-5-13-19(17(15)21)12-4-8-14-6-2-1-3-7-14/h1-3,6-7,9,22H,4-5,8,10-13H2,(H,18,20)
Standard InChIKey QVZVOPUKMAJJHD-UHFFFAOYSA-N
SMILES C1CN(C(=O)C(=C1)CCC(=O)NO)CCCC2=CC=CC=C2
Canonical SMILES C1CN(C(=O)C(=C1)CCC(=O)NO)CCCC2=CC=CC=C2
Appearance Solid powder
Description KBH-A42 is a histone deacetylase inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms KBH-A42; KBH A42; KBHA42; KBH-A 42; KBH A 42; KBH-A-42;
Reference 1: Kang MR, Kang JS, Yang JW, Kim BG, Kim JA, Jo YN, Lee K, Lee CW, Lee KH, Yun J, Kim HM, Han G, Kang JS, Park SK. Gene expression profiling of KBH-A42, a novel histone deacetylase inhibitor, in human leukemia and bladder cancer cell lines. Oncol Lett. 2012 Jan;3(1):113-118. Epub 2011 Sep 28. PubMed PMID: 22740865; PubMed Central PMCID: PMC3362651.
2: Kang MR, Lee K, Kang JS, Lee CW, Lee KH, Kim JH, Yang JW, Kim BG, Han G, Kang JS, Park SK, Kim HM. KBH-A42, a histone deacetylase inhibitor, inhibits the growth of doxorubicin-resistant leukemia cells expressing P-glycoprotein. Oncol Rep. 2010 Mar;23(3):801-9. PubMed PMID: 20127023.
3: Kang MR, Kang JS, Han SB, Kim JH, Kim DM, Lee K, Lee CW, Lee KH, Lee CH, Han G, Kang JS, Kim HM, Park SK. A novel delta-lactam-based histone deacetylase inhibitor, KBH-A42, induces cell cycle arrest and apoptosis in colon cancer cells. Biochem Pharmacol. 2009 Sep 1;78(5):486-94. doi: 10.1016/j.bcp.2009.05.010. Epub 2009 May 13. PubMed PMID: 19445901.
4: Choi Y, Park SK, Kim HM, Kang JS, Yoon YD, Han SB, Han JW, Yang JS, Han G. Histone deacetylase inhibitor KBH-A42 inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model. Exp Mol Med. 2008 Oct 31;40(5):574-81. PubMed PMID: 18985016; PubMed Central PMCID: PMC2679350.
PubChem Compound 16720331
Last Modified Nov 11 2021
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